molecular formula C₁₈H₁₉N₃O₆ B1141105 L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- CAS No. 832090-73-0

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B1141105
CAS No.: 832090-73-0
M. Wt: 373.36
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is a derivative of L-Alanine, an amino acid that plays a crucial role in various biochemical processes.

Preparation Methods

The synthesis of L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- involves several steps. One common method includes the reaction of L-Alanine with nitroso(phenylmethoxy)amine under specific conditions to form the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential therapeutic applications due to its ability to interact with biological molecules. In medicine, it is being studied for its potential use in drug development and as a diagnostic tool. Additionally, it has applications in the industry, particularly in the development of new materials and environmental remediation .

Mechanism of Action

The mechanism of action of L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- can be compared with other similar compounds, such as nitroso derivatives of other amino acids. These compounds share similar chemical structures but may differ in their reactivity and biological activity. For instance, nitroso derivatives of glycine or serine may exhibit different properties due to variations in their side chains.

Conclusion

L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]- is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Continued studies on this compound will likely uncover even more uses and benefits.

Properties

IUPAC Name

(2S)-3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H19N3O6/c2*22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h2*1-10,16H,11-13H2,(H,19,24)(H,22,23)/t2*16-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNURMCYRAYLI-QSZVZPBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CN(N=O)OCC2=CC=CC=C2)C(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CN(N=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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